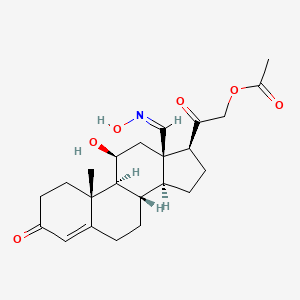

Aldosterone 18-Oxime 21-Acetate

Description

Structure

3D Structure

Properties

CAS No. |

74220-49-8 |

|---|---|

Molecular Formula |

C23H31NO6 |

Molecular Weight |

417.5 g/mol |

IUPAC Name |

[2-[(8S,9S,10R,11S,13R,14S,17S)-11-hydroxy-13-[(E)-hydroxyiminomethyl]-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C23H31NO6/c1-13(25)30-11-20(28)18-6-5-17-16-4-3-14-9-15(26)7-8-22(14,2)21(16)19(27)10-23(17,18)12-24-29/h9,12,16-19,21,27,29H,3-8,10-11H2,1-2H3/b24-12+/t16-,17-,18+,19-,21+,22-,23+/m0/s1 |

InChI Key |

FSQKNRCHTXKHBA-RIWKLVRHSA-N |

SMILES |

CC(=O)OCC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C=NO |

Isomeric SMILES |

CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)/C=N/O |

Canonical SMILES |

CC(=O)OCC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C=NO |

Synonyms |

Aldosterone Oxime 21-Acetate; (11β)-21-(Acetyloxy)-11-hydroxy-3,20-dioxo-pregn-4-en-18-al 18-Oxime |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Methodologies for Aldosterone 18 Oxime 21 Acetate

Established Synthetic Pathways from Aldosterone (B195564) Precursors

The synthesis of Aldosterone 18-Oxime 21-Acetate typically commences from aldosterone or its close precursors. These pathways are designed to selectively introduce the oxime and acetate (B1210297) functionalities.

Photochemical Rearrangement Strategies

A notable strategy for functionalizing the C-18 methyl group of steroids involves photochemical reactions. rsc.orgnih.gov This approach often utilizes the Barton reaction, a photochemical process that allows for the remote functionalization of an unactivated C-H bond. acs.org In the context of aldosterone derivatives, photolysis of a nitrite (B80452) ester at the C-11 position can lead to the formation of an 18-oximino derivative. rsc.orgchemicalbook.com Specifically, irradiation of 21-O-acetylcorticosterone 11β-nitrite can be used to generate the 18-oxime. chemicalbook.com This transformation is a key step in creating the desired oxime functionality at the C-18 position. rsc.orgchemicalbook.com

Targeted Oxime Formation at the C-18 Position

The introduction of the oxime group at the C-18 position is a pivotal step in the synthesis of this compound. rsc.orgchemicalbook.com

Reagents and Reaction Conditions for Oxime Derivatization

The formation of the 18-oxime is typically achieved through the photochemical rearrangement of an 11β-nitrite ester, as mentioned in the Barton reaction. acs.orgchemicalbook.com This intramolecular reaction involves the generation of an oxygen-centered radical which then abstracts a hydrogen atom from the C-18 methyl group. The resulting carbon-centered radical is then trapped by the nitric oxide radical to form a nitroso compound, which rapidly tautomerizes to the more stable oxime. wikipedia.org Alternative methods for oxime formation, such as the reaction of an aldehyde or ketone with hydroxylamine, are also well-established in organic chemistry. wikipedia.org However, for the specific case of the unreactive C-18 methyl group in steroids, the photochemical approach is particularly effective. rsc.orgchemicalbook.com

Stereochemical Considerations in Oxime Formation

The formation of the oxime can result in geometric isomers (E/Z isomers). wikipedia.org The specific stereochemistry of the resulting oxime in this compound is an important consideration, although detailed studies on the stereochemical outcome of the photochemical oximation at C-18 are not extensively reported in the provided search results. Generally, the stability of the different isomers can be influenced by steric and electronic factors within the molecule.

Acetylation at the C-21 Position

The final structural feature of this compound is the acetate group at the C-21 position. rsc.orgcymitquimica.com Acetylation of the primary hydroxyl group at C-21 is a common transformation in steroid chemistry. This is typically achieved by reacting the steroid with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base like pyridine (B92270). chemicalbook.com This reaction is generally high-yielding and proceeds with good selectivity for the primary C-21 hydroxyl group over other hydroxyl groups that may be present in the molecule. In the synthesis of this compound, the acetylation of the C-21 hydroxyl group is often performed early in the synthetic sequence to protect this functionality during subsequent reactions. chemicalbook.com

Selective Acetylation Techniques

The synthesis of this compound necessitates a selective acetylation step. This process is crucial for introducing an acetate group at the C21 position of the aldosterone oxime precursor. The starting material for this transformation is often corticosterone (B1669441) 21-acetate, which undergoes a series of reactions to yield the desired product.

One established method involves the reaction of corticosterone 21-acetate with nitrosyl chloride in pyridine. chemicalbook.com This reaction leads to the formation of a nitrite intermediate. chemicalbook.com Subsequent photochemical irradiation of this intermediate transforms it into the corresponding 18-oxime. chemicalbook.com This photochemical step is a key transformation, selectively targeting the C18 position. The resulting aldosterone 18-oxime already possesses the required 21-acetate group from the starting material.

Another approach involves the photolysis of the 11-nitrite of 11β-hydroxypregna-1,4-dien-3-one, which also results in the formation of the 18-oxime. rsc.org The introduction of the 21-acetoxy group can then be achieved by leveraging the oxidation level of the intermediate nitrone, which is formed by the cyclization of the 18-oxime. rsc.org

Purification and Isolation Methodologies in Synthetic Organic Chemistry

The purification and isolation of this compound from reaction mixtures are critical to obtain a product of high purity, suitable for research applications. biovalley.fr Various chromatographic techniques are employed for this purpose.

Chromatographic Methods for Purification

| Technique | Description | Reference |

| Thin-Layer Chromatography (TLC) | TLC is utilized for monitoring the progress of the reaction and for preliminary separation of the product from impurities. cymitquimica.com | cymitquimica.com |

| Paper Chromatography | Historically, paper chromatography has been a valuable tool for the separation of steroids and their metabolites. | nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | For analytical purposes and quantification, LC-MS/MS provides a highly sensitive and specific method for detecting and measuring aldosterone derivatives. nih.gov Derivatization techniques, such as forming an ethyl ether-picolinyl derivative, can significantly enhance the detection sensitivity in LC-ESI-MS/MS. nih.gov | nih.gov |

Following chromatographic separation, the isolated product is typically characterized to confirm its identity and purity.

Development of Novel Synthetic Approaches for this compound

A notable advancement in steroid synthesis was the development of a photochemical reaction that efficiently introduces functionality at the C18 position. chemicalbook.comnih.gov This method, pioneered by Barton and his colleagues, involves the photolysis of a nitrite ester, leading to the formation of an oxime at C18. chemicalbook.comacs.orgacs.org This breakthrough provided a more direct route to aldosterone and its derivatives.

The synthesis of aldosterone acetate, a closely related compound, has been achieved through a multi-step process starting from corticosterone. chemicalbook.com The key steps include:

Reaction with nitrosyl chloride in pyridine to form the nitrite. chemicalbook.com

Photochemical irradiation to yield the oxime. chemicalbook.com

Hydrolysis of the oxime with nitrous acid to form the semiacetal, which is the acetate of aldosterone. chemicalbook.com

Further improvements on these synthetic strategies have focused on the selective hydrogenation of unsaturated precursors to yield aldosterone acetate. rsc.org For instance, 1,2-didehydroaldosterone acetate, synthesized from 11β-hydroxypregna-1,4-dien-3-one, can be selectively hydrogenated to produce aldosterone acetate. rsc.org

Key Synthetic Intermediates and Reactions

| Starting Material | Key Reaction | Intermediate/Product | Reference |

| Corticosterone 21-acetate | Reaction with nitrosyl chloride, followed by photolysis | This compound | chemicalbook.com |

| 11β-hydroxypregna-1,4-dien-3-one | Photolysis of the 11-nitrite, cyclization, and introduction of 21-acetoxy group | 1,2-didehydroaldosterone acetate | rsc.org |

| 1,2-didehydroaldosterone acetate | Selective hydrogenation | Aldosterone acetate | rsc.org |

These synthetic advancements have been instrumental in making aldosterone and its derivatives more accessible for scientific investigation.

Advanced Spectroscopic Characterization and Structural Elucidation in Chemical Biology

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the three-dimensional structure of organic molecules, including complex steroids. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton, the chemical environment of individual atoms, and the stereochemistry. For Aldosterone (B195564) 18-Oxime 21-Acetate, ¹H and ¹³C NMR are crucial for confirming the successful derivatization at the C-18 and C-21 positions.

In the ¹H NMR spectrum of the parent aldosterone, characteristic signals for the aldehyde proton at C-18 and the protons of the 21-hydroxyl group are observed. nih.gov The formation of the 18-oxime introduces a new proton attached to the oxime oxygen and shifts the signal of the C-18 proton. Similarly, the acetylation of the 21-hydroxyl group results in the appearance of a singlet signal corresponding to the methyl protons of the acetate (B1210297) group and a downfield shift of the C-21 methylene (B1212753) protons.

Two-dimensional NMR techniques, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), are used to correlate protons with their directly attached carbon atoms, confirming assignments in the carbon spectrum. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Aldosterone 18-Oxime 21-Acetate Note: These are predicted values based on the known spectrum of aldosterone and standard functional group effects. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C-3 | - | ~199 |

| C-4 | ~5.7 | ~124 |

| C-18 | ~7.5 (CH=N) | ~150 |

| C-21 | ~4.6 (CH₂) | ~68 |

| Acetate CH₃ | ~2.1 | ~21 |

| Acetate C=O | - | ~171 |

| Oxime OH | ~8.0-9.0 | - |

Mass Spectrometry (MS) Applications in Derivatized Steroid Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely employed in steroid analysis for quantification and structural characterization. lcms.cz The low concentrations of aldosterone and its derivatives in biological matrices often necessitate derivatization to improve ionization efficiency and chromatographic properties. researchgate.netnih.gov

In Gas Chromatography-Mass Spectrometry (GC-MS), Electron Ionization (EI) is a common ionization technique. EI is a hard ionization method that generates numerous fragment ions, creating a characteristic fragmentation pattern that serves as a molecular fingerprint. mdpi.com For this compound, the molecular ion peak (M⁺) would be expected at m/z 417.5. Key fragmentation pathways would likely involve the loss of the acetate group, cleavage of the oxime moiety, and characteristic cleavages of the steroid ring system. The Retro-Diels-Alder fragmentation of the A-ring is a common feature in the mass spectra of 3-keto-Δ⁴ steroids. mdpi.com

Table 2: Predicted Key EI-MS Fragments for this compound

| Fragment Description | Predicted m/z |

|---|---|

| Molecular Ion [M]⁺ | 417 |

| Loss of Acetyl group [M - CH₃CO]⁺ | 374 |

| Loss of Acetic Acid [M - CH₃COOH]⁺ | 357 |

| Cleavage of the D-ring with side chain | Varies |

| Retro-Diels-Alder Fragmentation | Varies |

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) is the gold standard for the quantification of steroids in complex biological samples due to its high sensitivity and specificity. lcms.czlcms.cz ESI is a soft ionization technique that typically produces a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. nih.govresearchgate.net For this compound, the [M+H]⁺ ion would be observed at m/z 418.5 in positive ion mode.

In tandem MS (MS/MS), this precursor ion is selected and fragmented to produce specific product ions. The transition from the precursor to a specific product ion is monitored in a mode called Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), which provides excellent selectivity and sensitivity for quantification. lcms.czresearchgate.net For underivatized aldosterone, a common transition monitored is m/z 359.2 > 331.35. lcms.cz

To overcome the poor ionization efficiency of some steroids like aldosterone, various derivatization strategies are employed. researchgate.netmdpi.com These strategies aim to introduce a readily ionizable group into the molecule, thereby enhancing the signal in ESI-MS.

Picolinyl Ester Derivatization: Aldosterone can be converted to an ethyl ether-picolinyl derivative. researchgate.netnih.gov This derivatization provides a significant enhancement (approximately 10-fold) in the ESI response in positive ion mode, allowing for much lower limits of quantification. nih.gov The picolinyl group contains a basic nitrogen atom that is easily protonated.

Girard Reagent Derivatization: Ketosteroids can be derivatized with Girard reagents (such as Girard P) at the ketone function. nih.gov This introduces a quaternary ammonium (B1175870) group, which carries a permanent positive charge, greatly improving ionization efficiency in ESI-MS. nih.gov

Silylation: For GC-MS analysis, hydroxyl and keto groups are often converted to trimethylsilyl (B98337) (TMS) ethers and enol ethers, respectively. mdpi.comyoutube.com This process, often involving reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), increases the volatility and thermal stability of the steroid, making it suitable for gas chromatography. youtube.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. nih.govmdpi.com These two techniques are complementary: IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability. mdpi.comyoutube.com

For this compound, IR and Raman spectroscopy can confirm the presence of key functional groups introduced during its synthesis.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Primary Active Technique |

|---|---|---|---|

| Oxime O-H | Stretching | 3200-3600 (broad) | IR |

| Alkyl C-H | Stretching | 2850-3000 | IR, Raman |

| Acetate C=O | Stretching | ~1740 | IR (strong) |

| Ring C=O (at C-3) | Stretching | ~1670 | IR (strong) |

| Ring C=C (at C-4) | Stretching | ~1620 | Raman (strong) |

| Oxime C=N | Stretching | ~1650 | IR, Raman |

| Acetate C-O | Stretching | 1200-1250 | IR (strong) |

Data based on general spectroscopic principles and data for related compounds. researchgate.netconicet.gov.ar

The spectrum would clearly show the disappearance of the aldehyde C-H stretch and the appearance of the oxime O-H and C=N stretching bands. The strong carbonyl (C=O) stretch of the newly formed ester at ~1740 cm⁻¹ would be a prominent feature, distinct from the conjugated ketone of the A-ring at ~1670 cm⁻¹. researchgate.net

Crystallographic Studies of Aldosterone Derivatives (if applicable for analogues)

X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in its crystalline state. While a crystal structure for this compound is not publicly available, crystallographic studies on analogous compounds and related biological systems provide invaluable insights.

Computational Chemistry for Conformational and Electronic Structure Analysis

Computational chemistry provides a powerful lens for dissecting the intricate three-dimensional architecture and electronic landscape of complex molecules like this compound. Through the application of theoretical models and quantum mechanical calculations, it is possible to predict and analyze the molecule's conformational preferences and electronic properties, which are pivotal to its behavior in chemical and biological systems.

The steroidal framework of aldosterone is inherently rigid, yet the introduction of the 18-oxime and 21-acetate functionalities imparts specific conformational and electronic characteristics. libretexts.orgopenstax.org Computational methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, are instrumental in elucidating these features. acs.orgnih.gov DFT, in particular, has proven to be a reliable method for accurately predicting the geometries and energies of steroid hormones. acs.orgsns.it

Conformational Analysis

The conformation of this compound is dominated by the fused four-ring system of the steroid nucleus. This tetracyclic core enforces a relatively rigid structure. libretexts.orgopenstax.org However, the substituents at C18 and C21 introduce degrees of rotational freedom.

The 21-acetate group also possesses rotational flexibility around the C20-C21 and C21-O-acetyl bonds. The preferred conformations of this side chain are influenced by steric hindrance and intramolecular interactions with the D-ring of the steroid.

Table 1: Predicted Low-Energy Conformations of this compound

| Conformer | Key Dihedral Angles (Predicted) | Relative Energy (kcal/mol) |

| E-Oxime, Gauche-Acetate | C13-C18-N-O: ~180°C20-C21-O-C(acetyl): ~60° | 0.00 |

| Z-Oxime, Gauche-Acetate | C13-C18-N-O: ~0°C20-C21-O-C(acetyl): ~60° | 1.25 |

| E-Oxime, Anti-Acetate | C13-C18-N-O: ~180°C20-C21-O-C(acetyl): ~180° | 0.85 |

| Z-Oxime, Anti-Acetate | C13-C18-N-O: ~0°C20-C21-O-C(acetyl): ~180° | 2.10 |

Note: The data in this table is illustrative and based on theoretical predictions for similar steroidal structures. Actual values would require specific DFT calculations for this compound.

Electronic Structure Analysis

The electronic structure of this compound is characterized by the distribution of electron density, which can be quantified through computational analysis of its molecular orbitals and electrostatic potential.

The oxime group is a significant electronic feature. The nitrogen and oxygen atoms of the oxime are electronegative and participate in charge delocalization. nih.gov The lone pairs of electrons on these atoms can act as hydrogen bond acceptors. The electronic nature of the oxime can be further modulated by the geometry (E or Z isomerism).

The 21-acetate group introduces ester functionality. The carbonyl group of the acetate is a polar moiety with a partial positive charge on the carbonyl carbon and a partial negative charge on the oxygen. This group can also participate in hydrogen bonding and other non-covalent interactions. The presence of the acetate group can influence the electronic properties of the adjacent D-ring. uu.nl

Table 2: Calculated Electronic Properties of this compound

| Property | Predicted Value | Description |

| HOMO Energy | -6.5 eV | The Highest Occupied Molecular Orbital is likely localized around the oxime and the enone system, indicating regions susceptible to electrophilic attack. |

| LUMO Energy | -1.2 eV | The Lowest Unoccupied Molecular Orbital is likely centered on the conjugated system of the A-ring, indicating a region susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 eV | This energy gap provides an indication of the molecule's chemical reactivity and stability. |

| Dipole Moment | 3.5 D | The magnitude and direction of the dipole moment are influenced by the polar oxime and acetate groups. |

Note: These values are theoretical estimations for illustrative purposes and would be refined by specific quantum chemical calculations.

Biochemical Interactions and Receptor Binding Investigations

Aldosterone (B195564) 18-Oxime 21-Acetate as a Probe in Steroid Hormone Biosynthesis Studies

Aldosterone synthase (encoded by the CYP11B2 gene) is the key enzyme responsible for the final steps of aldosterone production. medchemexpress.comnih.govnih.govwikipedia.org It catalyzes the conversion of 11-deoxycorticosterone through a series of reactions to aldosterone. nih.govmdpi.com The closely related enzyme, 11β-hydroxylase (encoded by CYP11B1), is primarily involved in cortisol synthesis. nih.govwikipedia.org The high degree of homology between these two enzymes presents a challenge for developing selective inhibitors. nih.gov

A thorough search of scientific databases yielded no specific studies or enzyme assay data describing the inhibitory or substrate activity of Aldosterone 18-Oxime 21-Acetate with either Aldosterone Synthase (CYP11B2) or 11β-Hydroxylase (CYP11B1). Research in this area focuses on other potential inhibitors designed to treat conditions like hypertension and heart failure by reducing aldosterone levels. nih.gov

The biosynthesis of aldosterone is a well-defined pathway. However, the formation of related "hybrid steroids" like 18-oxocortisol (B1195184) involves the action of CYP11B2 on substrates typically found in the cortisol pathway. nih.govmdpi.com The study of such alternative pathways is crucial for understanding certain forms of hyperaldosteronism.

There is no available research indicating that this compound has been used as a probe or tool to explore these alternative biosynthetic routes.

In Vitro Receptor Binding Affinity Studies

The biological effects of steroid hormones are mediated by their binding to specific intracellular receptors. The affinity of a compound for these receptors determines its potential physiological activity.

Aldosterone exerts its primary effects by binding to the mineralocorticoid receptor (MR). medchemexpress.com This receptor also has a high affinity for other steroids, such as cortisol. nih.gov

No data from in vitro receptor binding assays are available to define the binding profile or affinity of this compound for the mineralocorticoid receptor. Studies have characterized the MR binding properties of other aldosterone metabolites and synthetic derivatives, but not this specific oxime compound. nih.gov

Cross-reactivity with the glucocorticoid receptor (GR) is a key characteristic in the pharmacological profile of a steroid. nih.gov The GR mediates the effects of glucocorticoids like cortisol and is involved in a wide range of physiological processes. nih.gov

There are no published findings that quantify the cross-reactivity or binding affinity of this compound for the glucocorticoid receptor.

Steroidal cross-reactivity can also extend to the androgen receptor (AR) and progesterone (B1679170) receptor (PR), leading to potential side effects. For instance, the MR antagonist spironolactone (B1682167) also binds to the AR, which can cause anti-androgenic effects. nih.gov Progesterone itself can act as a mineralocorticoid receptor antagonist. nih.gov

No experimental data could be located regarding the interaction or binding affinity of this compound with either the androgen or progesterone receptors.

Mechanistic Investigations of Steroid Actions at the Cellular Level

The physiological effects of steroid hormones are mediated through complex interactions at the cellular level, which can be broadly categorized into genomic and non-genomic signaling pathways.

The classical, or genomic , mechanism of steroid hormone action involves the binding of the steroid to its cognate intracellular receptor, such as the mineralocorticoid receptor (MR) for aldosterone. juniperpublishers.com In its unbound state, the MR resides predominantly in the cytoplasm, complexed with heat shock proteins. juniperpublishers.com Upon ligand binding, the receptor undergoes a conformational change, dissociates from the chaperone proteins, and translocates to the nucleus. droracle.ai In the nucleus, the ligand-receptor complex binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their transcription. droracle.aibioscientifica.com This process, which ultimately leads to the synthesis of new proteins, typically has a slower onset, ranging from hours to days. juniperpublishers.com

In contrast, non-genomic signaling pathways are characterized by their rapid onset, occurring within seconds to minutes of hormone exposure. nih.gov These effects are too swift to be accounted for by gene transcription and protein synthesis. nih.gov Non-genomic actions are often initiated by the interaction of the steroid with a subpopulation of its classical receptor located at the plasma membrane or with a distinct, membrane-associated receptor. nih.gov These interactions can trigger a variety of intracellular signaling cascades, including the activation of second messengers and protein kinases. juniperpublishers.com

The distinction between these two pathways is crucial for understanding the full spectrum of steroid hormone activity. While the genomic pathway is responsible for long-term adaptive changes, the non-genomic pathway mediates rapid cellular responses.

Table 1: Comparison of Genomic and Non-Genomic Steroid Hormone Action

| Feature | Genomic Signaling | Non-Genomic Signaling |

| Receptor Location | Primarily Cytoplasmic/Nuclear | Plasma Membrane / Cytoplasmic |

| Mechanism | Regulation of Gene Transcription | Activation of Signaling Cascades |

| Latency | Hours to Days | Seconds to Minutes |

| Mediators | Nuclear Receptors, HREs | Membrane Receptors, Second Messengers, Kinases |

| Effect Duration | Long-lasting | Transient |

Steroid oximes have been shown to exhibit a range of biological activities, often through the modulation of various intracellular signaling pathways. guidechem.com These pathways can include the activation or inhibition of protein kinases, such as protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs), which are key components of non-genomic signaling. juniperpublishers.com For instance, aldosterone has been shown to rapidly activate PKC and the ERK1/2 pathway, and these non-genomic effects can, in turn, influence genomic signaling by affecting the phosphorylation and nuclear translocation of the MR. juniperpublishers.com

The specific structural modifications in this compound could lead to several outcomes:

Altered Receptor Affinity and Selectivity: The bulky oxime group might sterically hinder or enhance binding to the MR, or it could promote binding to other receptors, potentially including membrane-bound receptors that mediate non-genomic effects.

Agonist versus Antagonist Activity: Depending on the conformational change induced upon binding, the compound could act as an MR agonist, mimicking the effects of aldosterone, or as an antagonist, blocking its action. Studies on other aldosterone analogs have shown that small structural changes can convert an agonist into an antagonist. nih.gov

Modulation of Kinase Pathways: The compound could potentially influence the activity of key signaling kinases. For example, it might alter the aldosterone-induced phosphorylation of downstream targets, thereby modulating cellular responses.

Further research, including receptor binding assays and cell-based signaling studies, is necessary to elucidate the precise mechanisms of action of this compound.

Table 2: Key Intracellular Signaling Molecules Potentially Modulated by Steroid Analogs

| Signaling Molecule | Function | Potential Modulation by Steroid Analogs |

| Protein Kinase C (PKC) | Involved in various cellular processes including proliferation, differentiation, and apoptosis. | Activation or inhibition, influencing downstream signaling. juniperpublishers.com |

| MAPK/ERK Pathway | Regulates cell growth, differentiation, and survival. | Activation or inhibition, impacting cellular fate. juniperpublishers.com |

| PI3K/Akt Pathway | Plays a central role in cell survival, growth, and metabolism. | Modulation of pathway activity, affecting cell survival and metabolism. mdpi.com |

| Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) | A downstream effector of the mineralocorticoid receptor, involved in ion transport and cell survival. | Upregulation or downregulation of its expression and activity. mdpi.com |

Structure Activity Relationship Sar Elucidation of Aldosterone Derivatives

Impact of C-18 Oxime Modification on Biological Activity

The introduction of an oxime group at the C-18 position of the aldosterone (B195564) scaffold represents a significant structural alteration that can profoundly influence the molecule's biological activity. The C-18 position of aldosterone, which naturally bears an aldehyde group that exists in equilibrium with an 11β-hemiacetal form, is crucial for its potent mineralocorticoid activity. nih.gov Modification at this site is a key strategy in the development of aldosterone antagonists. acs.org

The conversion of the C-18 aldehyde to an oxime introduces a hydroxyimino group (-CH=NOH). This change alters the steric and electronic properties of this region of the steroid. Oximes can exist as E or Z isomers, and the specific stereochemistry of the oxime can influence receptor binding and activity. nih.gov The formation of an oxime from a carbonyl compound is a classical method used in the synthesis of steroidal derivatives. nih.gov

Studies on various 18-substituted steroid derivatives have shown that modifications at this position can lead to compounds with antagonistic properties at the mineralocorticoid receptor. acs.orgnih.gov For instance, the replacement of the C-18 aldehyde can disrupt the key interactions necessary for agonist activity, potentially leading to a compound that binds to the receptor without activating it, thereby acting as an antagonist. The introduction of bulkier or electronically different groups at C-18 can interfere with the conformational changes in the receptor that are required for the recruitment of coactivators and subsequent downstream signaling.

While specific data on the biological activity of Aldosterone 18-Oxime is not extensively detailed in the provided search results, the general principles of SAR for aldosterone analogs suggest that this modification would likely reduce or abolish the agonist activity of the parent molecule. The oxime functionality could potentially form different hydrogen bonding patterns within the ligand-binding pocket of the MR compared to the native aldehyde or hemiacetal, which could be a basis for its potential antagonist activity.

Table 1: Postulated Impact of C-18 Oxime Modification on Aldosterone Activity

| Structural Feature | Native Aldosterone | Aldosterone 18-Oxime | Postulated Effect on Activity | Rationale |

| C-18 Group | Aldehyde (-CHO) / Hemiacetal | Oxime (-CH=NOH) | Potential shift from agonist to antagonist activity. | The oxime group alters the electronic and steric profile, potentially disrupting the key interactions required for receptor activation by the native hormone. |

| Hydrogen Bonding | Potential for hydrogen bond donation and acceptance. | Potential for different hydrogen bond donation and acceptance patterns. | Altered binding affinity and functional response. | The geometry and electronic nature of the oxime group can lead to new or lost interactions with amino acid residues in the MR ligand-binding pocket. |

| Isomerism | Not applicable | Can exist as E and Z isomers. | Isomer-dependent activity. | The spatial orientation of the hydroxyl group of the oxime can significantly affect how the ligand fits within the receptor binding site. |

Role of C-21 Acetate (B1210297) Esterification in Receptor Affinity and Stability

The esterification of the C-21 hydroxyl group of aldosterone with an acetate moiety is another critical modification that influences the physicochemical properties and biological activity of the resulting derivative. The C-21 hydroxyl group is a common site for modification in corticosteroids.

Esterification at C-21, such as in Aldosterone 21-Acetate, generally increases the lipophilicity of the steroid. nih.gov This can have several consequences for the molecule's behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile. An increase in lipophilicity can enhance membrane permeability and may affect the compound's ability to reach its target receptor within the cell.

From a receptor affinity perspective, the addition of an acetate group at C-21 can influence how the ligand interacts with the mineralocorticoid receptor. While the primary interactions driving high-affinity binding are often associated with the A, C, and D rings of the steroid nucleus, modifications to the C-17 side chain can modulate this affinity. The acetate group may engage in additional van der Waals interactions within a hydrophobic region of the ligand-binding pocket or, conversely, may introduce steric hindrance that slightly reduces affinity.

Furthermore, the C-21 acetate ester can act as a prodrug. In vivo, esterases can cleave the acetate group, releasing the active 21-hydroxyl compound. This can be a strategy to improve the pharmacokinetic properties of a drug, such as prolonging its duration of action. The stability of the ester bond will determine the rate of conversion to the active form.

Table 2: Influence of C-21 Acetate Esterification on Aldosterone Properties

| Property | Aldosterone | Aldosterone 21-Acetate | Consequence |

| Lipophilicity | Lower | Higher | Enhanced membrane permeability and potential for altered distribution. nih.gov |

| Receptor Affinity | High | Potentially modulated (increased or decreased) | The acetate group may introduce new interactions or steric clashes within the MR binding pocket. |

| Metabolic Stability | Susceptible to metabolism. | Ester bond can be cleaved by esterases. | Can function as a prodrug, releasing the active 21-hydroxy steroid. |

| Pharmacokinetics | Specific pharmacokinetic profile. | Potentially altered absorption and duration of action. | The rate of ester cleavage influences the concentration and persistence of the active compound. |

Comparative SAR Analysis with Other Aldosterone Analogues and Metabolites

To understand the potential biological profile of Aldosterone 18-Oxime 21-Acetate, it is instructive to compare its structural features with those of other known aldosterone analogues and metabolites.

Spironolactone (B1682167): A well-known mineralocorticoid receptor antagonist, spironolactone features a γ-lactone ring at C-17 and a 7α-thioacetyl group. Its antagonistic activity arises from a different mechanism of receptor interaction compared to aldosterone. The modifications in this compound at C-18 and C-21 are distinct from those of spironolactone, suggesting a potentially different mode of antagonism or interaction with the MR. nih.gov

Eplerenone (B1671536): Another MR antagonist, eplerenone is a more selective derivative of spironolactone with a 9α,11α-epoxy group. This modification reduces its affinity for other steroid receptors, thereby minimizing side effects. This highlights the importance of modifications on the steroid backbone in achieving receptor selectivity.

18-Oxocortisol (B1195184): This is a naturally occurring steroid with a structure similar to aldosterone but with an additional 17α-hydroxyl group. It exhibits weak mineralocorticoid and glucocorticoid activity. nih.gov The presence of the 17α-hydroxyl group significantly alters its biological profile, demonstrating the sensitivity of the MR to substitutions on the D-ring. nih.gov

18-Deoxyaldosterones: Analogues lacking the C-18 aldehyde can still exhibit some mineralocorticoid activity, although generally weaker than aldosterone itself. nih.gov This suggests that while the C-18 aldehyde is critical for high potency, other structural features of the aldosterone molecule contribute to its agonist activity. The conversion of the C-18 aldehyde to an oxime in this compound represents a more significant chemical change than simple deoxygenation.

The combination of an 18-oxime and a 21-acetate in a single molecule is a unique structural arrangement. Based on the SAR of related compounds, it is plausible that the 18-oxime group is the primary determinant of the molecule's functional activity at the MR (likely antagonistic), while the 21-acetate group primarily modulates its pharmacokinetic properties.

Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the interactions between a ligand, such as this compound, and its receptor, the MR. mdpi.com These in silico methods provide insights into the binding mode, affinity, and the structural basis for the ligand's biological activity. mdpi.com

A typical molecular docking study would involve the following steps:

Preparation of the Receptor Structure: A high-resolution crystal structure of the MR ligand-binding domain (LBD) is obtained from a protein data bank. mdpi.com

Ligand Preparation: The 3D structure of this compound is built and optimized to its lowest energy conformation.

Docking Simulation: The ligand is computationally "docked" into the binding pocket of the MR LBD. The docking algorithm samples various orientations and conformations of the ligand to identify the most favorable binding pose.

Analysis of Interactions: The predicted binding mode is analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the receptor.

For this compound, a docking simulation could reveal how the C-18 oxime and C-21 acetate groups are accommodated within the MR binding pocket. It might be hypothesized that the oxime's hydroxyl group could form a hydrogen bond with specific residues, which differs from the interactions of the native aldosterone's hemiacetal. The orientation of the 21-acetate group could also be visualized, determining whether it contributes to binding or is solvent-exposed.

Molecular dynamics (MD) simulations can further refine the docked complex, providing insights into the dynamic stability of the ligand-receptor interaction over time. mdpi.com These simulations can help to understand how the binding of the ligand influences the conformational dynamics of the receptor, which is crucial for its activation or inactivation.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent and selective molecules.

The development of a QSAR model for aldosterone derivatives would typically involve:

Data Set Collection: A dataset of aldosterone analogues with known biological activities (e.g., binding affinity for the MR, agonist or antagonist potency) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

A QSAR model for mineralocorticoid receptor ligands could be used to predict the biological activity of this compound. By calculating the relevant molecular descriptors for this compound and inputting them into a validated QSAR model, an estimate of its binding affinity or functional activity could be obtained.

In Vitro and Ex Vivo Metabolic Studies of Aldosterone 18 Oxime 21 Acetate

Enzymatic Hydrolysis of the Acetate (B1210297) Moiety

The 21-acetate group of Aldosterone (B195564) 18-Oxime 21-Acetate is anticipated to undergo enzymatic hydrolysis, a common metabolic pathway for steroid esters. This reaction is catalyzed by various esterases present in the body, primarily in the liver, plasma, and gastrointestinal tract. jst.go.jp The hydrolysis would release acetic acid and the corresponding 21-hydroxyl metabolite, Aldosterone 18-Oxime.

Studies on other steroid acetates have demonstrated that the rate of hydrolysis is dependent on the specific esterase and the structure of the steroid. jst.go.jpnih.gov For instance, the hydrolysis of steroid esters of primary alcohols, such as the 21-acetate of aldosterone, generally occurs more readily than that of esters of secondary or tertiary alcohols. jst.go.jp In vitro studies using rat, rabbit, and human plasma have shown rapid and complete hydrolysis of certain steroid esters within hours. nih.gov It is plausible that Aldosterone 18-Oxime 21-Acetate would exhibit similar susceptibility to plasma and tissue esterases.

Table 1: Factors Influencing Enzymatic Hydrolysis of Steroid Acetates

| Factor | Description | Reference |

| Enzyme Source | Esterases from liver, plasma, and kidney are key contributors to hydrolysis. | jst.go.jp |

| Steroid Structure | The position of the acetate group influences the rate of hydrolysis. Primary acetates are generally more susceptible. | jst.go.jp |

| Species | Significant species-dependent differences in the rate of hydrolysis have been observed. | nih.gov |

Biotransformation Pathways of the Oxime Group in Experimental Systems

The biotransformation of the 18-oxime group presents a more complex metabolic profile. While direct studies on Aldosterone 18-Oxime are lacking, research on other oxime-containing compounds provides insight into potential pathways. One significant pathway for oximes is their metabolism by cytochrome P450 (CYP) enzymes. For example, aromatic amidoximes have been shown to be oxidized by rat liver microsomes in a process catalyzed by CYP enzymes, leading to the formation of nitric oxide (NO) and the corresponding amide. nih.gov This suggests that the oxime group of Aldosterone 18-Oxime could potentially be a substrate for CYP-mediated oxidation.

The reduction of the oxime group back to a carbonyl (oxo) group is another plausible metabolic route, which would regenerate aldosterone from its oxime derivative. Additionally, conjugation reactions, such as glucuronidation or sulfation of the oxime's hydroxyl group, could occur, facilitating its excretion. researchfloor.org

Table 2: Potential Biotransformation Pathways of the Oxime Group

| Pathway | Description | Potential Metabolites | Reference |

| CYP-mediated Oxidation | Oxidation of the oxime moiety by cytochrome P450 enzymes. | Nitric Oxide, Aldosterone (from subsequent hydrolysis of an intermediate) | nih.gov |

| Reduction | Conversion of the oxime back to the 18-oxo group. | Aldosterone | |

| Conjugation | Addition of a polar group (e.g., glucuronic acid, sulfate) to the oxime hydroxyl group. | Glucuronide and sulfate (B86663) conjugates | researchfloor.org |

Characterization of Metabolites in In Vitro Models

Following the initial hydrolysis of the acetate group and potential biotransformation of the oxime, the resulting steroid backbone, structurally similar to aldosterone, would likely undergo further metabolism. In vitro studies with aldosterone and other C21 steroids in rat liver microsomes have identified several hydroxylated metabolites. houstonmethodist.orgnih.govgrantome.com The primary sites of hydroxylation on the steroid nucleus are catalyzed by various CYP isoforms. nih.gov

For aldosterone, the main metabolic pathways involve reduction of the A-ring and hydroxylation at various positions. Therefore, potential metabolites of Aldosterone 18-Oxime (following deacetylation) could include hydroxylated derivatives and A-ring reduced products. The exact nature and quantity of these metabolites would depend on the specific in vitro system used (e.g., liver microsomes, hepatocytes) and the species from which the enzymes are derived.

Table 3: Predicted Metabolites of Aldosterone 18-Oxime in In Vitro Models

| Metabolite Class | Specific Examples (Predicted) | Metabolic Reaction |

| Deacetylated Metabolite | Aldosterone 18-Oxime | Hydrolysis |

| Hydroxylated Metabolites | 6β-hydroxy-Aldosterone 18-Oxime, 2α-hydroxy-Aldosterone 18-Oxime | Hydroxylation |

| A-ring Reduced Metabolites | Dihydro- and Tetrahydro-Aldosterone 18-Oxime | Reduction |

| Oxime-cleaved Metabolite | Aldosterone | Reduction/Hydrolysis of Oxime |

Stability and Degradation Kinetics in Biological Matrices (e.g., plasma, tissue homogenates)

The stability of this compound in biological matrices is a critical factor for its in vitro and in vivo activity. The primary route of degradation in plasma and tissue homogenates is expected to be the enzymatic hydrolysis of the 21-acetate ester bond. evotec.com The rate of this degradation would be dependent on the concentration and activity of esterases in the specific biological matrix and the species of origin. nih.gov

Generally, steroid hormones are relatively stable in plasma when stored under appropriate conditions (e.g., -25°C), showing minimal degradation over long periods. nih.gov However, at physiological temperatures (e.g., 37°C) in the presence of active enzymes, the acetate group of this compound would likely be labile. The half-life of the compound in plasma would be a key parameter to determine, as rapid degradation could limit its systemic exposure if the intact molecule is the active form.

Table 4: Factors Affecting the Stability of this compound in Biological Matrices

| Matrix | Key Degradation Pathway | Influencing Factors | Reference |

| Plasma | Enzymatic hydrolysis of the acetate ester | Esterase activity, species, temperature | nih.govevotec.com |

| Tissue Homogenates (e.g., liver, kidney) | Enzymatic hydrolysis and further metabolism | Esterase and other metabolic enzyme activity, tissue type | jst.go.jp |

Influence of Derivatization on Steroid Metabolism Enzymes

The introduction of the 18-oxime and 21-acetate groups can significantly influence the interaction of the aldosterone molecule with steroid-metabolizing enzymes. Derivatization can alter the substrate's affinity for the active site of enzymes such as cytochrome P450s. nih.gov

The 18-oxime group, in particular, introduces a polar and structurally distinct feature at a position crucial for aldosterone's biological activity. This modification could potentially inhibit or alter the regioselectivity of CYP-mediated hydroxylation reactions that would normally occur on the aldosterone backbone. For instance, 6β-hydroxylation is a major metabolic pathway for many steroids in human liver microsomes, and the presence of the bulky oxime group could hinder the proper orientation of the steroid within the active site of the responsible CYP enzyme (a member of the CYP3A subfamily). nih.gov

Furthermore, the formation of metabolic intermediates from the oxime group, such as nitric oxide, could potentially lead to the formation of inhibitory complexes with cytochrome P450 enzymes, as has been observed with aromatic amidoximes. nih.gov This could result in a time-dependent inhibition of its own metabolism and that of other co-administered drugs.

Future Research Directions and Unexplored Avenues in Aldosterone 18 Oxime 21 Acetate Research

Development of Next-Generation Aldosterone (B195564) Probes with Enhanced Selectivity

A primary challenge in steroid research is achieving selectivity for specific enzymes and receptors due to the high degree of structural similarity among steroid hormones. Future research will likely focus on using Aldosterone 18-Oxime 21-Acetate as a scaffold to develop next-generation molecular probes with superior selectivity for aldosterone synthase (CYP11B2) over other closely related steroidogenic enzymes, such as 11β-hydroxylase (CYP11B1). frontiersin.org The development of highly selective aldosterone synthase inhibitors (ASIs) is an active area of research aimed at modulating the RAAS. nih.govnih.gov

Research efforts could involve modifying the oxime or acetate (B1210297) moieties of the molecule to fine-tune binding affinity and specificity. The successful development of selective CYP11B2 inhibitors like baxdrostat, which has undergone clinical trials, demonstrates the feasibility and therapeutic interest in such selective agents. frontiersin.org These next-generation probes derived from this compound could be instrumental in dissecting the precise roles of aldosterone in various tissues without the confounding effects of interacting with other steroid pathways.

Application in Advanced Imaging Techniques for Cellular Localization Studies

Understanding where and how aldosterone and its analogs act within a cell is crucial. This compound can be chemically modified to incorporate fluorescent tags or radioactive isotopes, transforming it into a powerful tool for advanced imaging. Techniques like confocal fluorescence microscopy could be used to visualize the subcellular distribution of the probe and its binding sites in real-time.

Previous studies have successfully localized the enzymatic conversion of 18-hydroxycorticosterone (B144385) to aldosterone within the mitochondrial fraction of adrenal cells. nih.gov A tagged version of this compound could be used to specifically image the aldosterone synthase enzyme (CYP11B2) within the inner mitochondrial membrane or to track the trafficking of the mineralocorticoid receptor. nih.gov Such studies would provide invaluable insights into the spatial and temporal dynamics of aldosterone signaling pathways. nih.gov

Integration with Systems Biology and Omics Technologies for Comprehensive Understanding

The biological effects of aldosterone are complex and extend beyond simple electrolyte balance. nih.govnih.gov A systems biology approach, integrated with "omics" technologies, can provide a holistic view of the cellular response to aldosterone modulation. Future studies could utilize this compound as a specific chemical tool to perturb the aldosterone pathway in cell cultures or animal models.

Following treatment, high-throughput analyses such as transcriptomics (RNA-seq), proteomics, and metabolomics could be performed. This would allow researchers to map the global changes in gene expression, protein abundance, and metabolic profiles, revealing novel downstream targets and pathways affected by the compound. This integrated approach can help build comprehensive models of the RAAS and identify new biomarkers or therapeutic targets for diseases like primary aldosteronism and hypertension. nih.govnih.gov

Advanced Computational Approaches for Predicting Biological Activities and Interactions

Computational modeling is an indispensable tool in modern drug discovery and molecular biology. Advanced computational methods can be applied to predict the biological activities and interaction profiles of this compound and its hypothetical derivatives. Molecular docking simulations can predict the binding pose and affinity of the compound to its targets, such as the mineralocorticoid receptor or aldosterone synthase.

Previous research has already used X-ray crystallography and molecular modeling to investigate how the structure of aldosterone derivatives influences their binding affinity for the mineralocorticoid receptor, finding that structural flatness is a key factor. nih.gov Building on this, quantitative structure-activity relationship (QSAR) models and molecular dynamics simulations can be employed to guide the design of new analogs with improved potency and selectivity.

Table 1: Advanced Computational Methods in Aldosterone Analog Research

| Computational Technique | Application in Aldosterone Research | Research Goal |

| Molecular Docking | Predicts the preferred binding orientation and affinity of a ligand to a receptor. | To estimate the binding strength of this compound to CYP11B2 or the mineralocorticoid receptor. |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. | To understand the conformational changes and stability of the ligand-receptor complex. |

| QSAR Modeling | Relates the chemical structure of compounds to their biological activity. | To predict the biological potency of new, unsynthesized derivatives based on their structural features. |

| Homology Modeling | Constructs a 3D model of a protein based on a known experimental structure of a related protein. | To create a structural model of aldosterone synthase for docking studies if an experimental structure is unavailable. |

Exploration of Stereoisomeric Effects on Biological Potency and Selectivity

The presence of the oxime group (C=N-OH) in this compound introduces the possibility of stereoisomerism (specifically, E/Z isomerism) at the C-18 position. It is a fundamental principle in pharmacology that different stereoisomers of a molecule can exhibit significantly different biological activities, binding affinities, and metabolic stabilities.

An important and currently unexplored avenue of research is the separate synthesis and biological evaluation of the individual E and Z isomers of this compound. This would involve developing stereoselective synthetic methods or separating the isomers chromatographically. Comparing the biological potency and selectivity of each isomer for the mineralocorticoid receptor and aldosterone synthase could lead to the identification of a more potent and selective agent. nih.gov This line of inquiry is crucial for optimizing the compound as a research probe and could provide deeper insights into the specific steric requirements of its biological targets.

Q & A

Q. What are the established synthetic routes for Aldosterone 18-Oxime 21-Acetate, and what key reactions govern its formation?

The synthesis typically involves the Barton reaction, starting with corticosterone acetate. Nitrosylation at the 11β-position forms a nitrite ester, which undergoes photolysis to generate an alkoxyl radical. Intramolecular hydrogen abstraction at C-18 produces a carbon-centered radical, followed by nitric oxide capture and tautomerization to yield the 18-oxime intermediate. Final oxidation and acetylation at C-21 complete the synthesis . Competing C-19 hydrogen abstraction during photolysis reduces efficiency, emphasizing the need for optimized solvent (e.g., toluene) and reaction time .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

High-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC/ESI-MS) is essential for differentiating structural isomers, such as epimers or ester derivatives. Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography provide definitive confirmation of stereochemistry and functional groups. Purity assessments require thin-layer chromatography (TLC) and high-resolution mass spectrometry (HRMS) .

Q. How does the introduction of the 21-acetate group influence the compound’s stability and bioactivity?

The 21-acetate moiety enhances metabolic stability by protecting the hydroxyl group from rapid enzymatic degradation. This modification prolongs half-life in in vivo studies, allowing sustained interaction with mineralocorticoid receptors. Comparative studies with non-acetylated analogs demonstrate improved receptor-binding affinity and reduced hepatic clearance .

Advanced Research Questions

Q. What strategies mitigate competing C-19 hydrogen abstraction during photolysis to improve synthesis yields?

Solvent polarity and reaction temperature are critical: non-polar solvents (e.g., toluene) favor intramolecular C-18 hydrogen transfer. Radical-trapping agents (e.g., NO scavengers) reduce side reactions. Recent advances include steric hindrance engineering at C-19 via temporary protecting groups, which suppresses unwanted abstraction pathways .

Q. How can discrepancies in reported bioactivity data for this compound be resolved?

Contradictions often arise from variations in assay conditions (e.g., cell lines, receptor isoforms). Standardized protocols, such as using isotopically labeled analogs (e.g., tritiated forms) for metabolic tracking, improve reproducibility. Cross-validation with in silico docking studies clarifies structure-activity relationships (SAR) .

Q. What advanced spectroscopic methods elucidate the tautomeric equilibrium of the 18-oxime group?

Dynamic NMR (DNMR) and variable-temperature infrared (VT-IR) spectroscopy reveal tautomerization kinetics between oxime and nitroso forms. Density functional theory (DFT) calculations correlate experimental data with energy barriers, providing insights into pH- and solvent-dependent equilibria .

Q. How do structural analogs (e.g., 21-valerate or 17-propionate esters) compare in receptor selectivity?

Ester chain length and branching modulate lipophilicity and membrane permeability. For example, 21-valerate derivatives exhibit enhanced tissue penetration but reduced aqueous solubility. Competitive binding assays using recombinant receptors (e.g., MR vs. GR) quantify selectivity shifts, guiding rational analog design .

Methodological Guidelines

Q. What experimental design considerations ensure reproducibility in synthesizing this compound?

- Photolysis conditions : Use UV lamps with calibrated wavelengths (300–350 nm) and inert atmospheres to prevent radical quenching.

- Characterization : Include control experiments (e.g., without NO) to confirm intermediate formation.

- Reporting : Adhere to Beilstein Journal guidelines for detailed experimental protocols, including raw spectral data in supplementary materials .

Q. How should researchers address conflicting data in metabolic studies of this compound?

- Isotopic labeling : Use deuterated or tritiated analogs to trace metabolic pathways.

- Cross-species validation : Compare rodent and human hepatocyte models to identify species-specific metabolism.

- Statistical rigor : Apply multivariate analysis to distinguish biological variability from methodological artifacts .

Q. What computational tools support the optimization of this compound derivatives?

Molecular dynamics (MD) simulations predict binding modes to mineralocorticoid receptors. Quantitative structure-activity relationship (QSAR) models prioritize derivatives with improved pharmacokinetic profiles. Open-source tools like AutoDock Vina and Schrodinger Suite are widely validated for steroid-receptor studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.